molecular formula C18H18N2O3 B11025804 (2,6-dimethoxyphenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone

(2,6-dimethoxyphenyl)(5,6-dimethyl-1H-benzimidazol-1-yl)methanone

Cat. No.: B11025804
M. Wt: 310.3 g/mol
InChI Key: NMZKRPKPNUPJAA-UHFFFAOYSA-N
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Description

(2,6-DIMETHOXYPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE is a complex organic compound that features both a benzimidazole and a dimethoxyphenyl moiety. Benzimidazole derivatives are known for their broad range of biological activities and are commonly found in various pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHOXYPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE typically involves the condensation of 2,6-dimethoxybenzaldehyde with 5,6-dimethyl-1H-benzimidazole in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2,6-DIMETHOXYPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces alcohols .

Scientific Research Applications

(2,6-DIMETHOXYPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-DIMETHOXYPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    2,6-Dimethoxybenzaldehyde: Shares the dimethoxyphenyl moiety.

    5,6-Dimethyl-1H-benzimidazole: Shares the benzimidazole core

Uniqueness

What sets (2,6-DIMETHOXYPHENYL)(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE apart is its combined structural features, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone

InChI

InChI=1S/C18H18N2O3/c1-11-8-13-14(9-12(11)2)20(10-19-13)18(21)17-15(22-3)6-5-7-16(17)23-4/h5-10H,1-4H3

InChI Key

NMZKRPKPNUPJAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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